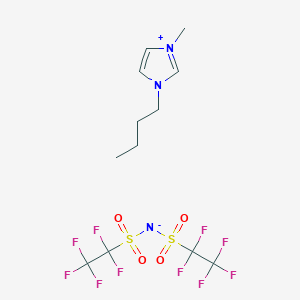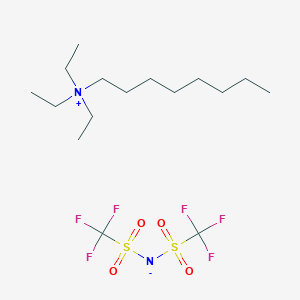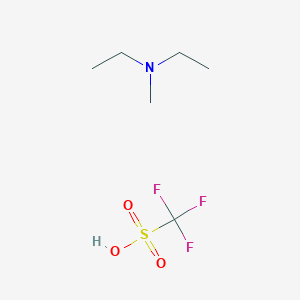
Bis(trimethylsilyl)dodecylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(trimethylsilyl)dodecylphosphonate: is an organophosphorus compound characterized by the presence of two trimethylsilyl groups attached to a dodecylphosphonate moiety. This compound is notable for its utility in various chemical reactions and applications, particularly in organic synthesis and surface modification.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(trimethylsilyl)dodecylphosphonate typically involves the reaction of dodecylphosphonic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The general reaction scheme is as follows:
Dodecylphosphonic acid+2Trimethylsilyl chloride→this compound+2Hydrochloric acid
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Bis(trimethylsilyl)dodecylphosphonate undergoes various chemical reactions, including:
Hydrolysis: The silyl groups can be hydrolyzed to yield dodecylphosphonic acid.
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The phosphonate moiety can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Water or methanol can be used to hydrolyze the silyl groups.
Substitution: Reagents such as halides or alkoxides can be used to replace the silyl groups.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed.
Major Products:
Hydrolysis: Dodecylphosphonic acid.
Substitution: Various substituted phosphonates depending on the reagents used.
Oxidation/Reduction: Corresponding oxidized or reduced phosphonate derivatives.
Scientific Research Applications
Chemistry: Bis(trimethylsilyl)dodecylphosphonate is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and other organophosphorus compounds. It is also employed in surface modification techniques to impart hydrophobic properties to materials.
Biology and Medicine: In biological research, this compound is used to study the interactions of phosphonates with biological molecules
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives. Its ability to modify surfaces makes it valuable in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of bis(trimethylsilyl)dodecylphosphonate involves the interaction of its phosphonate moiety with target molecules. The trimethylsilyl groups provide steric protection and enhance the compound’s stability. Upon hydrolysis, the resulting dodecylphosphonic acid can interact with various molecular targets, including enzymes and receptors, through its phosphonate group.
Comparison with Similar Compounds
Bis(trimethylsilyl)phosphonate: Similar in structure but lacks the dodecyl chain.
Tris(trimethylsilyl)phosphite: Contains three trimethylsilyl groups attached to a phosphite moiety.
Trimethylsilyl chloride: A simpler compound used in the synthesis of silylated derivatives.
Uniqueness: Bis(trimethylsilyl)dodecylphosphonate is unique due to the presence of both trimethylsilyl groups and a long dodecyl chain, which imparts distinct hydrophobic properties and enhances its utility in surface modification and organic synthesis.
Properties
IUPAC Name |
[dodecyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H43O3PSi2/c1-8-9-10-11-12-13-14-15-16-17-18-22(19,20-23(2,3)4)21-24(5,6)7/h8-18H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPLUQQEYHCVNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCP(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H43O3PSi2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![bis(trifluoromethylsulfonyl)azanide;1-hexyl-4-aza-1-azoniabicyclo[2.2.2]octane](/img/structure/B6310242.png)


![9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate](/img/structure/B6310278.png)


![{6-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}hexyl}triethoxysilane, 98%](/img/structure/B6310319.png)
![chloropalladium(1+);dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylaniline](/img/structure/B6310321.png)

